molecular formula C28H29NO7 B5055696 2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5055696
M. Wt: 491.5 g/mol
InChI Key: YGKLFQGNMZGNPV-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a complex polycyclic core substituted with a 1,3-benzodioxole moiety at position 4, a 4-methoxyphenyl group at position 7, and a methoxyethyl ester at position 3 (Figure 1). Its synthesis typically involves multi-step condensation reactions, often catalyzed by Lewis acids or organocatalysts, to assemble the hexahydroquinoline scaffold and introduce substituents .

The structural uniqueness of this compound lies in its combination of electron-donating (methoxy) and electron-withdrawing (benzodioxole) groups, which influence its chemical reactivity, solubility, and biological interactions. The benzodioxole moiety is associated with enhanced bioactivity, while the methoxyethyl ester improves solubility compared to simpler alkyl esters .

Properties

IUPAC Name

2-methoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO7/c1-16-25(28(31)34-11-10-32-2)26(18-6-9-23-24(14-18)36-15-35-23)27-21(29-16)12-19(13-22(27)30)17-4-7-20(33-3)8-5-17/h4-9,14,19,26,29H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKLFQGNMZGNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Functional Group Modifications: Introduction of the methoxyethyl and benzodioxol groups can be done through nucleophilic substitution reactions.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and benzodioxol groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy and benzodioxol groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Compound Name Substituents Key Differences Biological Activities Reference
Target Compound 4-(1,3-Benzodioxol-5-yl), 7-(4-methoxyphenyl), 3-(methoxyethyl) Reference compound Under investigation for antimicrobial and anticancer properties
2-(Ethylsulfanyl)ethyl analog 4-(1,3-Benzodioxol-5-yl), 7-(2-chlorophenyl), 3-(ethylsulfanyl) Chlorophenyl and ethylsulfanyl groups Anti-inflammatory, higher lipophilicity
Benzyl 4-(3-Bromo-5-ethoxyphenyl) analog 4-(3-Bromo-5-ethoxyphenyl), 7-(4-methoxyphenyl) Bromine and ethoxy groups Enhanced enzyme inhibition (e.g., kinase targets)
4-(4-Hydroxyphenyl) derivative 4-(4-Hydroxyphenyl), 7-(4-methoxyphenyl) Hydroxyphenyl instead of benzodioxole Antioxidant activity, lower metabolic stability
Ethyl 2-methyl-5-oxo-4-phenyl analog 4-Phenyl, 3-(ethyl ester) Simpler phenyl and ethyl ester Baseline cytotoxicity in cancer cell lines

Key Insights :

  • Benzodioxole vs. Hydroxyphenyl : Replacement of the benzodioxole group with a 4-hydroxyphenyl (as in ) reduces electron-withdrawing effects, decreasing oxidative stability but improving hydrogen-bonding capacity.
  • Chlorophenyl vs.
  • Methoxyethyl Ester vs. Ethylsulfanyl : The methoxyethyl group (target compound) offers better solubility in polar solvents compared to the ethylsulfanyl analog, which has higher logP values .

Bioactivity Profile

  • Anticancer Potential: Benzodioxole-containing analogs (target compound, ) show promise in inhibiting cancer cell proliferation, likely via interference with tubulin polymerization or DNA topoisomerase activity .
  • Antimicrobial Effects: The methoxyphenyl group enhances activity against Gram-positive bacteria, as seen in related quinoline derivatives .
  • Anti-inflammatory Activity: Chlorophenyl-substituted analogs exhibit COX-2 inhibition, a property less pronounced in the target compound due to its methoxyphenyl group .

Physicochemical Properties

Property Target Compound Ethylsulfanyl Analog 4-Hydroxyphenyl Derivative
Molecular Weight 481.5 g/mol 497.6 g/mol 467.5 g/mol
logP (Predicted) 3.2 4.1 2.8
Solubility (mg/mL) 0.15 (water) 0.02 (water) 0.25 (water)
Metabolic Stability Moderate (ester hydrolysis) Low (sulfanyl oxidation) High (hydroxyl conjugation)

Key Trends :

  • The methoxyethyl group balances lipophilicity and solubility, making the target compound more drug-like than analogs with bulkier substituents.
  • Bromine or chlorine atoms increase molecular weight and logP, reducing bioavailability but improving target binding .

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